molecular formula C37H47N5O2 B11932743 Clk-IN-T3N

Clk-IN-T3N

Cat. No.: B11932743
M. Wt: 593.8 g/mol
InChI Key: BNTGVINQADRYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clk-IN-T3N is a chemical probe specifically designed for CDC-like kinase (CLK). It serves as the negative control for Clk-IN-T3, another CLK inhibitor. This compound is primarily used in scientific research to study the biological roles and therapeutic potential of CDC-like kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clk-IN-T3N involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Clk-IN-T3N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Clk-IN-T3N is widely used in scientific research for its role as a chemical probe for CDC-like kinase. Its applications include:

Mechanism of Action

Clk-IN-T3N exerts its effects by specifically binding to CDC-like kinases, thereby inhibiting their activity. The molecular targets include various isoforms of CDC-like kinases, and the pathways involved are primarily related to cell cycle regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clk-IN-T3N is unique in its role as a negative control for Clk-IN-T3, providing a valuable tool for comparative studies. Its specificity and well-characterized inhibitory profile make it a preferred choice for research applications .

Properties

Molecular Formula

C37H47N5O2

Molecular Weight

593.8 g/mol

IUPAC Name

N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43)

InChI Key

BNTGVINQADRYBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C

Origin of Product

United States

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